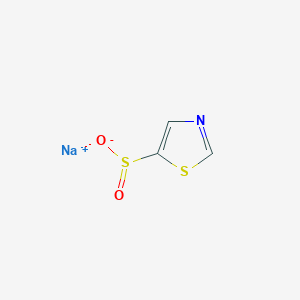
Sodiumthiazole-5-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodiumthiazole-5-sulfinate is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds . This compound, in particular, is used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodiumthiazole-5-sulfinate, typically involves the reaction of thiazole derivatives with sulfur dioxide and a base. One common method is the reaction of thiazole with sodium metabisulfite under mild conditions to form this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodiumthiazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed:
Sulfonic acids: Formed through oxidation.
Thiazole derivatives: Formed through reduction.
Substituted thiazoles: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Sodiumthiazole-5-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodiumthiazole-5-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Sodium sulfinate: Another sulfinate salt with similar reactivity but different applications.
Sodium benzenesulfinate: A similar compound used in the synthesis of sulfonyl-containing molecules.
Uniqueness: this compound is unique due to its thiazole ring structure, which imparts specific reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C3H2NNaO2S2 |
|---|---|
Peso molecular |
171.18 g/mol |
Nombre IUPAC |
sodium;1,3-thiazole-5-sulfinate |
InChI |
InChI=1S/C3H3NO2S2.Na/c5-8(6)3-1-4-2-7-3;/h1-2H,(H,5,6);/q;+1/p-1 |
Clave InChI |
ZVRHRSTYULFSHX-UHFFFAOYSA-M |
SMILES canónico |
C1=C(SC=N1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


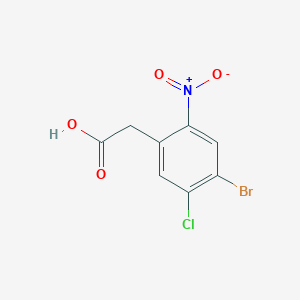
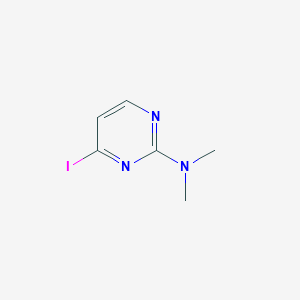
![2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13117161.png)
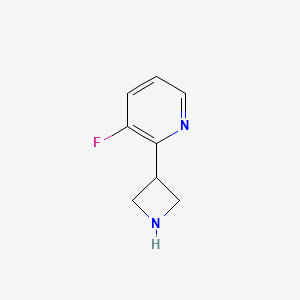
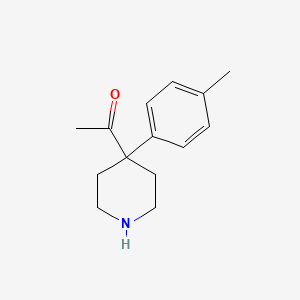

![7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)
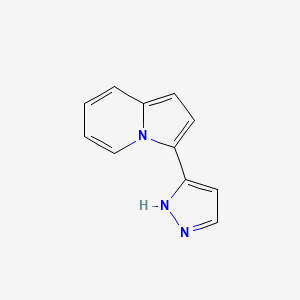
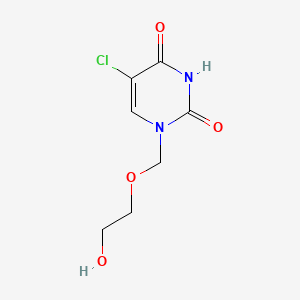



![1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B13117229.png)

